molecular formula C12H10N2O5S B4058396 N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide

N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B4058396
M. Wt: 294.29 g/mol
InChI Key: ILLQCGMPBDCPKT-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C12H10N2O5S and its molecular weight is 294.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.03104260 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide, and similar compounds, have been a focus in the field of synthesis and characterization. For example, a study by Murthy et al. (2018) involved synthesizing a related sulfonamide molecule and characterizing its structure using spectroscopic tools and SCXRD studies. The study highlights the compound's crystallization in a specific crystal system and investigates its intermolecular interactions.

Chemical Reactivity and Proteomics

The reactivity of sulfonamide compounds, including those with nitrobenzene groups, is significant in various chemical processes. For instance, the work of Fukuyama et al. (1995) discusses how 2- and 4-Nitrobenzenesulfonamides can be alkylated smoothly to yield N-alkylated sulfonamides. This process is relevant in the preparation of secondary amines and protection of amines. In proteomics, Matsuo et al. (2006) explored the use of a 2-nitrobenzenesulfenyl method for quantitative analysis, demonstrating its utility in detecting labeled peptides.

Antitumor Activity and Medicinal Chemistry

In medicinal chemistry, sulfonamide compounds, including those with hydroxyphenyl and nitrobenzenesulfonamide moieties, are studied for their antitumor properties. Owa et al. (2002) researched the cell cycle inhibition properties of certain sulfonamides, finding that they have potential as antimitotic agents disrupting tubulin polymerization.

Neuroprotection and Brain Ischemia

Compounds such as m-nitrobenzoyl-alanine and benzenesulfonamides have been investigated for their neuroprotective effects. Cozzi et al. (1999) demonstrated that certain kynurenine hydroxylase inhibitors, structurally related to nitrobenzenesulfonamides, could reduce brain damage in models of focal or global brain ischemia.

Ophthalmology and Intraocular Pressure

In ophthalmology, the role of sulfonamide compounds in reducing intraocular pressure has been studied. Duffel et al. (1986) explored the efficacy of N-substituted sulfonamide carbonic anhydrase inhibitors, which are topically active in reducing intraocular pressure.

Environmental Applications

In environmental science, the degradation of pollutants such as nitrobenzene in wastewater treatment processes has been a topic of research. Ma et al. (2005) investigated the use of MnOx/GAC in catalyzing the degradation of nitrobenzene, demonstrating the importance of catalysts in wastewater treatment.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c15-11-6-4-9(5-7-11)13-20(18,19)12-3-1-2-10(8-12)14(16)17/h1-8,13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLQCGMPBDCPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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